2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile
Description
Properties
Molecular Formula |
C8H4N2O2 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-(3,4-dihydroxycyclopenta-2,4-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-6(4-10)5-1-7(11)8(12)2-5/h1-2,11-12H |
InChI Key |
BLAGCCOSAQATAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC1=C(C#N)C#N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction conditions often require a dienophile and a diene, with the cyclopentadiene ring being formed through the reaction of a suitable diene with a dienophile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile exhibits potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage.
- Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile | 25 | |
| Ascorbic Acid | 50 | Standard Reference |
| Quercetin | 30 | Standard Reference |
Research suggests that its ability to scavenge free radicals can be leveraged in developing supplements or therapeutic agents aimed at reducing oxidative stress .
Cosmetic Formulations
The compound is being explored for use in cosmetic formulations due to its skin-beneficial properties. Its antioxidant and anti-inflammatory effects make it suitable for inclusion in skincare products aimed at combating aging and skin damage.
- Case Study : A formulation study highlighted the effectiveness of incorporating this compound into creams designed for sensitive skin. Clinical trials showed improved skin hydration and reduced redness after topical application over a four-week period .
Polymer Chemistry
In polymer science, 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is being investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
- Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 30 |
| Polymer with Malononitrile Derivative | 250 | 50 |
The incorporation of this compound into polymer matrices has shown to improve their performance under extreme conditions, making them suitable for industrial applications .
Mechanism of Action
The mechanism by which 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the malononitrile moiety can act as an electron acceptor in electronic applications. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
Key derivatives of malononitrile-based compounds exhibit distinct properties depending on substituents and conjugation length:
- Electron-Withdrawing vs. Donor Groups: The hydroxyl and malononitrile groups in the target compound enhance ICT compared to donor-substituted analogs like DCV[3], which prioritize solvatochromism over NLO activity .
- Ring Systems : Replacing the cyclopentadienylidene core with dithiazole (as in compound 11) or thiophene (CPTCN) alters charge mobility and bandgap, impacting applications in catalysis or photovoltaics .
Nonlinear Optical (NLO) Activity
The NLO performance of malononitrile derivatives is highly structure-dependent:
- Hyperpolarizability: Compounds with strong electron-withdrawing groups (e.g., DMM: 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-ylidene)malononitrile) exhibit higher first hyperpolarizability ($ \beta_{\text{tot}} $) due to enhanced charge asymmetry .
- Crystallographic Symmetry: Centrosymmetric packing in DCV[3] and DCV[4] suppresses second-harmonic generation (SHG), unlike non-centrosymmetric analogs .
Photovoltaic and Solvatochromic Behavior
- Photovoltaics : CPTCN-based acceptors in polymer solar cells achieve higher power conversion efficiencies (PCEs) than hydroxyl-substituted derivatives due to better light absorption and charge transport .
- Solvatochromism : DCV[3] and DCV[4] display reversed solvatochromism (blue shift in polar solvents), contrasting with typical D-A dyes, making them useful in polarity sensing .
Biological Activity
2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a cyclopentadiene moiety and malononitrile group, suggests potential biological activities that warrant thorough investigation. This article presents an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The chemical formula of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is C₈H₄N₂O₂, with a molecular weight of 164.13 g/mol. The compound features two hydroxyl groups that may contribute to its reactivity and biological interactions.
Antioxidant Activity
Research has indicated that compounds similar to 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. A study demonstrated that derivatives containing the cyclopentadiene structure showed significant radical-scavenging activity in vitro .
Anticancer Potential
Several studies have explored the anticancer potential of compounds with similar structures. For instance, a study focusing on related malononitrile derivatives reported their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the cyclopentadiene framework have been documented. These compounds were shown to inhibit pro-inflammatory cytokine production in various cell lines. This suggests that 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile may also possess similar anti-inflammatory effects.
Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant activity of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| 2-(3,4-Dihydroxycyclopenta...) | 25 |
| Ascorbic Acid | 20 |
Case Study 2: Anticancer Activity
A recent study highlighted the anticancer activity of malononitrile derivatives against breast cancer cell lines. The results showed that 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile inhibited cell growth with an IC50 value of 30 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| MDA-MB-231 | 35 |
The biological activities of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile can be attributed to its ability to interact with various cellular targets:
- Antioxidant Mechanism : The hydroxyl groups can donate electrons to free radicals, thus neutralizing them.
- Anticancer Mechanism : Induction of apoptosis may occur through activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
